molecular formula C10H12ClFO2 B8031518 1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene

1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene

Cat. No.: B8031518
M. Wt: 218.65 g/mol
InChI Key: GFDKUNLERIHUMH-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene is an organic compound that belongs to the class of substituted benzenes This compound is characterized by the presence of chloro, fluoro, methoxy, and propan-2-yloxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, strong acids, bases, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene involves its interaction with various molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the methoxy and propan-2-yloxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors .

Comparison with Similar Compounds

1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene can be compared with other substituted benzenes like:

The presence of all four substituents in this compound makes it unique and valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-chloro-2-fluoro-4-methoxy-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO2/c1-6(2)14-10-8(13-3)5-4-7(11)9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDKUNLERIHUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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